One study focuses on the reaction of 4,6-dichloropyrimidine-5-carbaldehyde, a possible precursor to 7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, with glycine esters. [] This reaction yields a mixture of 5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine and 6-amino-4-chloro-7-oxopyrido[2,3-d]pyrimidine-8(7H)-yl)acetate.
The primary application of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, based on the provided information, is its use as a building block for synthesizing diverse pyrrolo[2,3-d]pyrimidine derivatives. [] These derivatives hold promise as potential therapeutic agents, particularly in the field of cancer treatment.
Synthesis of MPS1 inhibitors: Researchers have utilized 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile derivatives, potentially derived from 7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, as potent and orally active MPS1 inhibitors. These inhibitors demonstrate potential in treating triple-negative breast cancer. [, ]
Synthesis of PAK4 inhibitors: Several studies highlight the synthesis and evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors. [, , ] These inhibitors exhibit anti-cancer activity against various cancer cell lines, demonstrating the therapeutic potential of compounds derived from 7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7